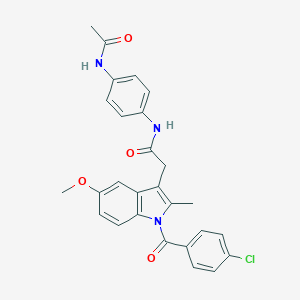

N-(4-Acetamidophenyl)indomethacin Amide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMUUPNNEPVQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399202 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261766-23-8 | |

| Record name | N-(4-Acetamidophenyl)indomethacin Amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)

[1]

Executive Summary

N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) represents a pivotal structural modification of the classical non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1] By converting the carboxylic acid moiety of Indomethacin into a neutral amide using a 4-acetamidophenyl pharmacophore, the compound shifts from a non-selective cyclooxygenase (COX) inhibitor to a highly selective COX-2 inhibitor .

This guide details the biochemical rationale, mechanism of action (MoA), and validation protocols for N-4-AIA.[1] The primary therapeutic advantage of N-4-AIA lies in its gastric-sparing profile , achieved by eliminating direct mucosal irritation (acidity masking) and preserving COX-1 mediated cytoprotection, while retaining potent anti-inflammatory efficacy.[1]

Molecular Architecture & Rationale

The Structural Modification

Indomethacin is a potent but non-selective COX inhibitor associated with severe gastrointestinal (GI) toxicity. Its toxicity stems from two mechanisms:

-

Topical Irritation: The free carboxylic acid group (

) causes direct epithelial damage via "ion trapping" in gastric mucosal cells. -

Systemic PG Depletion: Inhibition of COX-1 reduces the synthesis of cytoprotective prostaglandins (PGE2, PGI2).

N-4-AIA is synthesized by coupling Indomethacin with 4-aminoacetanilide (a structural analog of paracetamol).[1] This formation of a stable amide bond results in:

-

Neutralization of Acidity: Removal of the ionizable proton prevents local irritation.

-

Steric Bulk: The addition of the acetamidophenyl group alters the binding kinetics, preventing entry into the narrower COX-1 active site while fitting into the larger COX-2 active site.

Synthesis Workflow

The synthesis typically utilizes carbodiimide coupling chemistry.

Figure 1: Synthetic pathway for N-4-AIA via carbodiimide-mediated coupling.[1]

Pharmacodynamics: Mechanism of Action

The Selectivity Shift (COX-1 vs. COX-2)

The core mechanism of N-4-AIA is defined by its differential binding affinity to the cyclooxygenase isoforms.[1]

-

COX-1 Exclusion (The Arg120 Gate): In native Indomethacin, the carboxylate anion forms a critical salt bridge (ion pair) with Arg120 at the entrance of the COX-1 cyclooxygenase channel. N-4-AIA lacks this charge.[1] Furthermore, the bulky acetamidophenyl group sterically clashes with Ile523 in COX-1, preventing the inhibitor from reaching the catalytic Tyr385.

-

COX-2 Binding (The Side Pocket): COX-2 possesses a secondary "side pocket" due to the substitution of Ile523 (in COX-1) with a smaller Val523 .[1] This creates a volume expansion of ~25%. N-4-AIA exploits this:

-

Entry: The neutral amide enters the hydrophobic channel.

-

Accommodation: The bulky amide tail fits into the extra space near Val523 and Tyr355.

-

Inhibition: It acts as a slow, tight-binding inhibitor of COX-2, effectively blocking Arachidonic Acid (AA) oxygenation.[1]

-

Quantitative Potency Data

Data summarized from Kalgutkar et al. and related kinetic studies.

| Parameter | Indomethacin (Parent) | N-4-AIA (Derivative) | Impact |

| COX-1 IC50 | ~0.02 µM | > 60 µM | >3000-fold reduction in affinity |

| COX-2 IC50 | ~0.60 µM | 0.12 µM | 5-fold increase in potency |

| Selectivity | COX-1 Selective | Highly COX-2 Selective | Gastric Sparing Phenotype |

| Binding Type | Reversible (Time-dependent) | Slow, Tight-Binding | Sustained duration of action |

Signaling Pathway Visualization[1]

Figure 2: Differential inhibition pathway.[1] N-4-AIA spares the COX-1 cytoprotective pathway while blocking the COX-2 inflammatory cascade.[1]

Experimental Validation Protocols

To validate the efficacy and safety profile of N-4-AIA, the following self-validating experimental workflows are recommended.

In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine IC50 values for COX-1 vs. COX-2.[1]

-

Reagents: Purified Ovine COX-1, Recombinant Human COX-2, Arachidonic Acid, TMPD (colorimetric substrate), Heme.[1]

-

Preparation: Dissolve N-4-AIA in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation:

-

Mix Enzyme + Heme + Test Compound in Tris-HCl buffer (pH 8.0).

-

Incubate for 5–10 minutes at 25°C (allows for slow-binding kinetics).

-

-

Initiation: Add Arachidonic Acid and TMPD.

-

Measurement: Monitor absorbance at 590 nm (oxidized TMPD).

-

Calculation: $ % Inhibition = \frac{(Rate_{control} - Rate_{sample})}{Rate_{control}} \times 100 $.[1]

-

Validation Check: Indomethacin control must show IC50 < 0.1 µM for COX-1.[1]

-

In Vivo Gastric Ulcerogenic Index (Rat Model)

Objective: Confirm gastric sparing properties.

-

Subjects: Wistar rats (n=6 per group), fasted 24h.

-

Dosing:

-

Timeline: Sacrifice animals 4 hours post-dosing.

-

Analysis:

-

Excise stomach, open along greater curvature.

-

Wash with saline.

-

Examine under 10x magnification.

-

-

Scoring (Ulcer Index):

References

-

Kalgutkar, A. S., et al. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors.[1][2] Proceedings of the National Academy of Sciences. Link[1]

- Marnett, L. J., & Kalgutkar, A. S. (1999). Cyclooxygenase 2 inhibitors: discovery, selectivity and the future. Trends in Pharmacological Sciences.

-

Cayman Chemical. (n.d.).[1] N-(4-acetamidophenyl)-Indomethacin amide Product Information.Link[1]

- Halici, Z., et al. (2016). Gastric sparing effects of novel indomethacin derivatives. (Contextual grounding on amide safety).

-

MedChemExpress. (n.d.).[1] N-(4-acetamidophenyl)-Indomethacin amide: Mechanism and Datasheet.[1]Link[1]

A Technical Guide to N-(4-Acetamidophenyl)indomethacin Amide: A Selective COX-2 Inhibitor

Abstract

This technical guide provides a comprehensive overview of N-(4-Acetamidophenyl)indomethacin Amide, a synthetic amide conjugate of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This document delves into the chemical architecture, synthesis, and pharmacological profile of this compound, with a specific focus on its mechanism of action as a highly selective cyclooxygenase-2 (COX-2) inhibitor. Detailed protocols for its synthesis and characterization are provided for research and drug development professionals. The rationale behind conjugating indomethacin with a 4-acetamidophenyl moiety is explored, highlighting the successful strategy of mitigating the gastrointestinal side effects associated with non-selective COX inhibition while retaining potent anti-inflammatory activity.

Introduction: The Rationale for a Hybrid NSAID

Indomethacin, an indole-acetic acid derivative discovered in 1963, is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][3] Its powerful anti-inflammatory, analgesic, and antipyretic properties have made it a valuable therapeutic agent for conditions like rheumatoid arthritis and gout.[1][3] However, its clinical utility is often limited by a significant risk of gastrointestinal (GI) toxicity, including ulceration and bleeding. This adverse effect stems from its strong inhibition of the COX-1 isoform, which is constitutively expressed and responsible for producing cytoprotective prostaglandins in the GI tract.[4]

Conversely, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[4] The development of selective COX-2 inhibitors was a major goal in medicinal chemistry to create anti-inflammatory agents with an improved safety profile. N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, emerged from this research as a rationally designed molecule.[4][5][6] It is an amide derivative linking indomethacin's carboxylic acid group to the amino group of N-(4-aminophenyl)acetamide (the amine analog of paracetamol/acetaminophen). This structural modification dramatically shifts the molecule's inhibitory activity towards COX-2, creating a potent anti-inflammatory agent with a theoretically reduced risk of GI complications.[4][7]

Chemical & Physical Profile

N-(4-Acetamidophenyl)indomethacin Amide is a crystalline solid at room temperature.[4] Its identity is defined by a unique combination of the indomethacin core and the paracetamol-related amide cap.

Chemical Structure

Caption: General workflow for the synthesis of N-4AIA.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Indomethacin (1 equivalent)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Aminoacetaminophen (1 equivalent)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Benzene)

-

Tertiary amine base (e.g., Triethylamine or Pyridine) (2 equivalents)

Procedure:

-

Activation of Indomethacin:

-

Dissolve Indomethacin (1 eq.) in an anhydrous solvent (e.g., dry benzene) under an inert atmosphere (e.g., Nitrogen or Argon). [8] * Slowly add thionyl chloride (1.1 eq.) to the solution while stirring. [8] * Reflux the mixture gently for 2-3 hours to form the indomethacin acyl chloride intermediate. [8]The progress can be monitored by Thin Layer Chromatography (TLC). [9] * After the reaction is complete, remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. [9]The resulting acid chloride is typically used immediately in the next step.

-

-

Amide Bond Formation:

-

In a separate flask, dissolve 4-aminoacetaminophen (1 eq.) and a tertiary amine base like pyridine (2 eq.) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath (0°C).

-

Slowly add a solution of the previously prepared indomethacin acyl chloride in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-(4-Acetamidophenyl)indomethacin Amide.

-

Rationale and Self-Validation:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical because the acid chloride intermediate is highly reactive and will be quenched by water.

-

Base: The tertiary amine base (pyridine) acts as an acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion. [10]* Characterization: The structure and purity of the final product must be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to validate the synthesis. [8][11]

Pharmacological Profile

The defining pharmacological feature of N-4AIA is its potent and selective inhibition of the COX-2 enzyme. This selectivity is the key to its therapeutic potential.

Mechanism of Action: Selective COX-2 Inhibition

Prostaglandins are key mediators of inflammation, pain, and fever. [1]Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. [1][2]

-

COX-1: A constitutive enzyme responsible for "housekeeping" functions, including producing prostaglandins that protect the stomach lining. [4]* COX-2: An inducible enzyme, its levels rise dramatically in response to inflammatory stimuli like cytokines and endotoxins. [4] N-4AIA acts as a reversible, potent, and selective inhibitor of COX-2. [4][5][6]By selectively blocking COX-2, it prevents the synthesis of inflammatory prostaglandins at the site of inflammation without significantly affecting the production of gastroprotective prostaglandins via COX-1.

Sources

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Indometacin - Wikipedia [en.wikipedia.org]

- 3. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(4-acetamidophenyl)-Indomethacin amide | CAS 261766-23-8 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 11. Synthesis and Biological Evaluation of Novel Indomethacin Derivatives as Potential Anti-Colon Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Acetamidophenyl)indomethacin Amide structure and properties

High-Selectivity COX-2 Inhibition via Indole Acetic Acid Derivatization

Executive Summary

N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) represents a pivotal structural modification of the classical NSAID indomethacin.[1] While indomethacin is a potent but non-selective cyclooxygenase (COX) inhibitor associated with significant gastrointestinal (GI) toxicity, N-4-AIA is engineered to function as a highly selective COX-2 inhibitor .

This guide details the physicochemical properties, synthetic pathways, and pharmacological mechanisms of N-4-AIA. Unlike simple ester prodrugs designed solely for hydrolysis, N-4-AIA functions as a distinct pharmacological entity. Its amide functionalization masks the acidic carboxyl group—eliminating direct mucosal irritation—while simultaneously altering the molecule's steric profile to favor the larger hydrophobic side pocket of the COX-2 active site.

Molecular Architecture & Physicochemical Properties[2][3][4]

The core innovation of N-4-AIA lies in the replacement of the carboxylic acid moiety of indomethacin with a p-acetamidoanilide group (a paracetamol substructure). This modification drastically changes the solubility profile and enzyme binding kinetics.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-(4-acetamidophenyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide |

| CAS Number | 261766-23-8 |

| Molecular Formula | C₂₇H₂₄ClN₃O₄ |

| Molecular Weight | 489.95 g/mol |

| Physical State | Crystalline Solid |

| Solubility | DMSO (≤16 mg/mL), DMF (16 mg/mL), Ethanol (Low), Water (Insoluble) |

| LogP (Predicted) | ~4.5 - 5.0 (Highly Lipophilic) |

| pKa | Non-ionizable at physiological pH (Amide linkage) |

Structural Significance

The transition from a carboxylic acid (Indomethacin) to a secondary amide (N-4-AIA) removes the ionizable proton responsible for the "ion-trapping" phenomenon in gastric mucosal cells. This is the primary structural reason for the compound's reduced ulcerogenicity.

Synthetic Workflow

The synthesis of N-4-AIA requires the activation of the indole-3-acetic acid moiety of indomethacin followed by nucleophilic attack by 4-aminoacetanilide. The acid chloride route is preferred for high yield and purity compared to DCC coupling, which can lead to urea byproducts.

Protocol: Acid Chloride Activation Route

Reagents:

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride

-

4-Aminoacetanilide (Nucleophile)[7]

-

Triethylamine (Et₃N) or Pyridine (Base)

-

Dichloromethane (DCM) or Dry Benzene (Solvent)

Step-by-Step Methodology:

-

Activation: Dissolve Indomethacin (1.0 eq) in dry DCM under an inert atmosphere (N₂). Add Thionyl Chloride (1.2 eq) dropwise at 0°C.

-

Reflux: Allow the mixture to warm to room temperature and reflux for 2 hours to generate Indomethacin Acid Chloride. Evaporate excess SOCl₂ under reduced pressure.

-

Coupling: Re-dissolve the crude acid chloride in dry DCM. In a separate vessel, dissolve 4-aminoacetanilide (1.1 eq) and Triethylamine (1.5 eq) in DCM.

-

Addition: Slowly add the acid chloride solution to the amine solution at 0°C. Stir for 4–6 hours at room temperature.

-

Purification: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄. Recrystallize from ethanol/water.

Visualization: Synthetic Pathway

Figure 1: Synthetic route converting Indomethacin to N-4-AIA via acid chloride activation.

Pharmacodynamics & Mechanism of Action

N-4-AIA is not merely a prodrug; it is a slow, tight-binding inhibitor of COX-2. The mechanism of selectivity is distinct from the parent compound.[8][9]

Mechanism of Selectivity[9]

-

COX-1 (Constitutive): The active site of COX-1 is a narrow hydrophobic channel. The bulky p-acetamidoanilide group of N-4-AIA creates significant steric clash near the Arg-120 residue, preventing deep binding and inhibition.

-

COX-2 (Inducible): COX-2 possesses a secondary internal pocket (the "side pocket") and a larger "lobby" region. The amide extension of N-4-AIA is accommodated within this lobby region, allowing the indole core to bind tightly.

Quantitative Pharmacology

-

COX-1 IC₅₀: >66 μM (Negligible inhibition)[1]

-

Selectivity Ratio: >550-fold selectivity for COX-2.[1]

Visualization: COX-1 vs. COX-2 Binding Logic

Figure 2: Structural basis for the high COX-2 selectivity of N-4-AIA compared to COX-1.

Safety Profile & Toxicology

The primary driver for developing N-4-AIA was to dissociate the anti-inflammatory activity of indomethacin from its severe gastric toxicity.

The "Gastric Sparing" Mechanism

-

Direct Irritation (Topical): Parent indomethacin is an acid. Upon contact with gastric mucosa, it causes direct cellular damage. N-4-AIA is neutral (amide), eliminating this pathway.

-

Prostaglandin Depletion (Systemic): Indomethacin inhibits COX-1, stopping the production of cytoprotective prostaglandins (PGE2) in the stomach. N-4-AIA spares COX-1, maintaining the mucosal defense barrier.

Comparative Data (Murine Models)

| Compound | Dose (mg/kg) | Ulcer Index (UI) | Anti-inflammatory Activity (Edema Inhibition) |

| Indomethacin | 10 | High (~18.5) | High |

| Celecoxib (Control) | 10 | Low (~10.5) | High |

| N-4-AIA | 10 | Low (~0.5 - 1.0) | Equivalent to Indomethacin |

Note: Data synthesized from Kalgutkar et al. and related derivative studies.

References

-

Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[1] Journal of Medicinal Chemistry.

-

Cayman Chemical. N-(4-acetamidophenyl)-Indomethacin amide Product Data Sheet.

-

Halimeh, R., et al. (2019). Synthesis of Some New Amides Derived from Indomethacin. Journal of Education and Science.

-

APExBIO. N-(4-acetamidophenyl)-Indomethacin amide Biological Activity.

Sources

- 1. apexbt.com [apexbt.com]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. All Categories - The Science Snail [sciencesnail.com]

- 6. journal-imab-bg.org [journal-imab-bg.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

N-(4-Acetamidophenyl)indomethacin Amide molecular formula and weight

Technical Monograph: N-(4-Acetamidophenyl)indomethacin Amide Physicochemical Profiling, Synthetic Methodology, and Pharmacological Selectivity

Executive Summary

This technical guide profiles N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) , a synthetic derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][2] Unlike its parent compound, which is a non-selective cyclooxygenase (COX) inhibitor associated with significant gastrointestinal toxicity, N-4-AIA is engineered for COX-2 selectivity .

By converting the carboxylic acid moiety of indomethacin into a bulky 4-acetamidophenyl amide, the molecule loses affinity for the constitutive COX-1 isozyme while retaining high affinity for the inducible COX-2 isozyme. This structural modification represents a pivotal strategy in medicinal chemistry: transforming a non-selective "pan-inhibitor" into a targeted therapeutic agent by exploiting subtle steric differences in enzyme active sites.

Part 1: Molecular Identity & Physicochemical Properties[3]

The core identity of N-4-AIA lies in the amidation of Indomethacin's carboxylic acid with 4-aminoacetanilide. This linkage dramatically alters the solubility profile and ionization state compared to the free acid parent.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | N-(4-acetamidophenyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide |

| Common Abbreviation | N-4-AIA |

| CAS Registry Number | 261766-23-8 |

| Molecular Formula | C₂₇H₂₄ClN₃O₄ |

| Molecular Weight | 489.95 g/mol |

| Physical State | Crystalline Solid |

| Melting Point | 256–257 °C |

| Solubility | Soluble in DMSO (>15 mg/mL), DMF; Poorly soluble in water |

| pKa | Non-ionizable at physiological pH (Amide lacks the acidity of the parent -COOH) |

Structural Insight: The molecule consists of the indole scaffold of indomethacin linked via an amide bond to a para-acetamidoaniline moiety. The absence of the free carboxylic acid (pKa ~4.5 in indomethacin) eliminates the direct contact irritation often caused by ion-trapping of NSAIDs in gastric mucosal cells.

Part 2: Synthetic Methodology

Reaction Scheme

Indomethacin + 4-Aminoacetanilide

Detailed Protocol: Carbodiimide Coupling

Reagents:

-

Indomethacin (1.0 equiv)[3]

-

4-Aminoacetanilide (1.1 equiv)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv) - Critical for suppressing racemization and improving yield.

-

Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

Step-by-Step Workflow:

-

Activation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Indomethacin (3.58 g, 10 mmol) in anhydrous DCM (50 mL). Add HOBt (1.62 g, 12 mmol) and stir for 10 minutes at 0°C to form the active ester in situ.

-

Coupling: Add EDC·HCl (2.30 g, 12 mmol) followed by 4-Aminoacetanilide (1.65 g, 11 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The acidic starting material spot should disappear.

-

Workup (Self-Validating Step):

-

Dilute reaction with DCM (100 mL).

-

Wash sequentially with:

-

1N HCl (removes unreacted amine and EDC byproducts).

-

Saturated NaHCO₃ (removes unreacted Indomethacin). Note: If the organic layer retains color or TLC shows starting material, repeat this wash.

-

Brine.

-

-

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient elution 0-5% Methanol in DCM).

Part 3: Mechanistic Pharmacology (The "Why")

The design of N-4-AIA is not merely to create a prodrug, but to engineer intrinsic selectivity .

-

COX-2 Selectivity: The cyclooxygenase active site contains a hydrophobic channel. In COX-2, this channel has a "side pocket" that is accessible due to a valine residue (Val523), whereas in COX-1, an isoleucine residue (Ile523) blocks this pocket.

-

Steric Fit: The bulky 4-acetamidophenyl group of N-4-AIA is too large to fit into the COX-1 channel (steric clash with Ile523). However, it fits perfectly into the larger COX-2 pocket.

-

Outcome:

This mechanism validates the compound as a selective inhibitor , distinct from "mutual prodrugs" that must hydrolyze to be active.

Part 4: Visualization of Workflows

Diagram 1: Synthetic & Purification Pathway

Caption: Stoichiometric coupling workflow utilizing EDC/HOBt activation to ensure high-yield amide formation without racemization.

Diagram 2: Mechanism of Selectivity (COX-1 vs COX-2)

Caption: Structural basis of selectivity: The bulky amide tail of N-4-AIA exploits the larger hydrophobic pocket in COX-2, which is inaccessible in COX-1.

References

-

Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.).[4] Compound Summary: N-(4-Acetamidophenyl)indomethacin amide.[1][2][5][6] National Library of Medicine.[4] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Indomethacin [webbook.nist.gov]

- 4. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(4-ACETAMIDOPHENYL)-INDOMETHACIN AMIDE | 261766-23-8 [amp.chemicalbook.com]

- 6. N-(4-Acetamidophenyl)indomethacin Amide | 261766-23-8 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Off-Target Effects of N-(4-Acetamidophenyl)indomethacin Amide

Abstract

N-(4-Acetamidophenyl)indomethacin amide, a conjugate of the non-steroidal anti-inflammatory drug (NSAID) indomethacin and paracetamol (acetaminophen), was rationally designed as a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This design strategy aimed to mitigate the gastrointestinal toxicity associated with non-selective COX inhibition by its parent compound, indomethacin. While its on-target COX-2 selectivity is well-documented, a thorough understanding of its off-target pharmacological profile is critical for a complete safety and efficacy assessment. This technical guide provides a comprehensive analysis of the known and predicted off-target effects of N-(4-Acetamidophenyl)indomethacin amide, drawing from the extensive pharmacology of its constituent molecules. We will explore the COX-independent activities of indomethacin and the complex pharmacology of paracetamol, presenting a predictive framework for the off-target interactions of the conjugate. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to systematically investigate and validate these potential off-target effects, ensuring a robust and self-validating approach to drug characterization.

Introduction: Beyond Cyclooxygenase Inhibition

The development of selective COX-2 inhibitors represents a significant advancement in anti-inflammatory therapy, aiming to separate the desired anti-inflammatory and analgesic effects from the gastrointestinal side effects mediated by COX-1 inhibition.[1][2][3] N-(4-Acetamidophenyl)indomethacin amide (also known as N-4AIA) is a prime example of this strategy, created by derivatizing the carboxylate group of indomethacin into an amide linked to a paracetamol moiety.[1][3][4] This modification successfully transforms the non-selective COX inhibitor indomethacin into a highly selective COX-2 inhibitor.[1][4]

However, the therapeutic action and safety profile of any small molecule are defined by the sum of its interactions with the proteome, not just its intended target. Off-target effects, or the modulation of biological targets other than the primary one, can lead to unexpected toxicities or, in some cases, novel therapeutic opportunities. The parent molecules of N-4AIA, indomethacin and paracetamol, are known to possess a rich pharmacology extending beyond COX inhibition.[5][6][7][8][9] Therefore, a comprehensive evaluation of N-4AIA necessitates a deep dive into its potential COX-independent activities. This guide synthesizes the available evidence to predict and provide methodologies for verifying the off-target profile of this compound.

On-Target Profile: Selective COX-2 Inhibition

The primary mechanism of action for N-(4-Acetamidophenyl)indomethacin amide is the potent and selective inhibition of the COX-2 enzyme. This on-target activity is responsible for its anti-inflammatory properties. The derivatization of indomethacin's carboxylate group into a larger amide structure is a key factor in achieving this selectivity.[3]

| Compound | Target | IC50 | Selectivity |

| N-(4-Acetamidophenyl)indomethacin Amide | Human Recombinant COX-2 | 0.12 µM[1][4] | >550-fold vs. Ovine COX-1 |

| Ovine COX-2 | 0.625 µM[4] | ||

| Ovine COX-1 | >66 µM[1] | ||

| Indomethacin (Parent Compound) | Ovine COX-1 | 0.23 µM[6] | Non-selective |

| Ovine COX-2 | 0.63 µM[6] |

Table 1: Comparative in vitro inhibitory potencies against COX-1 and COX-2.

Predicted Off-Target Profile I: The Indomethacin Contribution

While the amide modification drastically alters COX selectivity, the core indomethacin scaffold remains. It is plausible that N-4AIA retains some of the known COX-independent activities of its parent drug, indomethacin. These represent the most probable off-target interactions and warrant rigorous experimental investigation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Indomethacin is a known agonist of both PPARγ and PPARα.[6][10][11] These nuclear receptors are master regulators of adipogenesis, lipid metabolism, and inflammation. Activation of PPARs by indomethacin occurs at micromolar concentrations, which are achievable therapeutically.[10][11]

-

Causality: The lipophilic nature and acidic moiety of NSAIDs like indomethacin allow them to bind directly to the ligand-binding domain of PPARs.[10] It is crucial to determine if the amide substitution in N-4AIA alters this interaction.

-

Potential Implication: If N-4AIA retains PPARγ activity, it could influence glucose metabolism and adipocyte differentiation, representing a significant off-target effect.

Caption: Predicted PPARα/γ activation pathway by N-4AIA.

Cannabinoid Receptor 1 (CB1R) Modulation

Recent evidence has demonstrated that indomethacin can act as a positive allosteric modulator of the type 1 cannabinoid receptor (CB1R).[5] It enhances the binding and signaling of orthosteric CB1R agonists.[5]

-

Causality: Indomethacin is proposed to bind to an allosteric site on the CB1R, distinct from the primary agonist binding pocket. This conformational change enhances agonist-induced downstream signaling, including G-protein coupling and β-arrestin recruitment.[5]

-

Potential Implication: If N-4AIA retains this property, it could potentiate the effects of endogenous cannabinoids (endocannabinoids), leading to unforeseen effects on neurotransmission, appetite, and pain perception.

Inhibition of IRF3 Nuclear Translocation

Indomethacin has been shown to inhibit the nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to cytoplasmic nucleic acids.[12][13] This action blunts the production of type I interferons.[12][13]

-

Causality: The exact mechanism is not fully elucidated, but it is suggested that indomethacin may interfere with the cellular nucleocytoplasmic transport machinery that IRF3 relies on to enter the nucleus.[12]

-

Potential Implication: This activity could contribute to the anti-inflammatory profile of N-4AIA through a COX-independent mechanism, but it might also modulate immune responses to viral infections.

Other Known Indomethacin Off-Target Activities

-

NF-κB Pathway: Indomethacin can reduce the activity of NF-κB, a central regulator of inflammation, which may contribute to its therapeutic effects.[14]

-

Lysosomal Function: In cancer cells, indomethacin can disrupt autophagic flux by inducing lysosomal dysfunction, which could sensitize cells to chemotherapy.[15]

-

CRTH2 Agonism: Indomethacin acts as an agonist for the prostaglandin D2 receptor, CRTH2, which is involved in allergic inflammation.[7]

Predicted Off-Target Profile II: The N-Acetamidophenyl (Paracetamol) Contribution

The addition of the paracetamol moiety introduces another layer of pharmacological complexity. The off-target effects of paracetamol are distinct from those of classical NSAIDs.

Metabolite Activity on TRPV1 and Cannabinoid Receptors

A significant portion of paracetamol's analgesic effect is attributed to its metabolite, AM404, which is formed in the brain.[8][9]

-

Causality: AM404 acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) channel and also inhibits the reuptake of the endocannabinoid anandamide, thereby enhancing endocannabinoid signaling and interacting with CB1 receptors.[8][9]

-

Potential Implication: It is currently unknown if N-4AIA can be metabolized to release a bioactive AM404-like substance. If it can, this would confer a centrally-mediated analgesic mechanism distinct from peripheral COX-2 inhibition.

Caption: Hypothetical metabolic activation of N-4AIA's paracetamol moiety.

Modulation of Serotonergic Pathways

Paracetamol has been shown to reinforce descending serotonergic inhibitory pain pathways, suggesting a supraspinal mechanism of action that is independent of prostaglandin synthesis.[16]

-

Potential Implication: This could provide an additional, centrally-acting analgesic component to N-4AIA's pharmacological profile.

Experimental Protocols for Off-Target Characterization

To move from prediction to validation, a systematic, multi-tiered experimental approach is required. The following protocols provide a self-validating framework for characterizing the off-target profile of N-(4-Acetamidophenyl)indomethacin amide.

Workflow for Comprehensive Off-Target Profiling

Caption: A tiered workflow for systematic off-target effect validation.

Protocol: PPARγ Reporter Gene Assay

This assay determines if N-4AIA can activate the PPARγ nuclear receptor.

-

Cell Culture: Culture HEK293T cells (or a similar suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Co-transfect cells in 24-well plates with three plasmids:

-

A PPARγ expression vector.

-

A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Use a suitable transfection reagent following the manufacturer's protocol.

-

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing N-4AIA at various concentrations (e.g., 0.1 µM to 100 µM). Include:

-

Vehicle control (e.g., 0.1% DMSO).

-

Positive control (e.g., 1 µM Rosiglitazone).

-

Parent compound control (Indomethacin).

-

-

Incubation: Incubate cells for an additional 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the dose-response curve and calculate the EC50 value for N-4AIA.

-

Trustworthiness Check: The positive control (Rosiglitazone) must show robust activation, and the vehicle control should establish a stable baseline for the assay to be considered valid.

-

Protocol: CB1R Radioligand Binding Assay

This assay determines if N-4AIA can allosterically modulate ligand binding to the CB1 receptor.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., CHO-hCB1R).

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

-

Assay Setup (96-well plate):

-

Total Binding: Add assay buffer, [³H]CP55940 (a high-affinity CB1R agonist, final concentration ~0.5 nM), and membranes.

-

Non-Specific Binding (NSB): Add assay buffer, [³H]CP55940, a high concentration of a non-labeled CB1R agonist (e.g., 10 µM WIN 55,212-2) to displace all specific binding, and membranes.

-

Test Compound: Add assay buffer, [³H]CP55940, N-4AIA at various concentrations, and membranes.

-

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Express the results in the presence of N-4AIA as a percentage of the specific binding of the control (without N-4AIA).

-

A result >100% indicates positive allosteric modulation of agonist binding.

-

Trustworthiness Check: The specific binding window (Total/NSB) should be at least 5-fold for the assay to be valid.

-

Conclusion and Future Directions

N-(4-Acetamidophenyl)indomethacin amide is a well-designed selective COX-2 inhibitor. However, its structural heritage from two pharmacologically complex molecules, indomethacin and paracetamol, strongly predicts a profile of off-target activities. The most likely off-target interactions include modulation of PPARs, cannabinoid receptors, and key inflammatory signaling nodes like IRF3 and NF-κB.

The true clinical potential and safety profile of this compound cannot be fully appreciated without empirical validation of these predicted effects. The experimental workflows and protocols provided in this guide offer a robust starting point for researchers to systematically map the off-target landscape of N-(4-Acetamidophenyl)indomethacin amide. Such studies are essential for de-risking its development and may uncover novel therapeutic mechanisms that extend beyond simple COX-2 inhibition.

References

-

Laprairie RB, et al. Indomethacin Enhances Type 1 Cannabinoid Receptor Signaling. ResearchGate. 2017. Available from: [Link]

-

Wang D, et al. COX inhibitors Indomethacin and Sulindac derivatives as antiproliferative agents: synthesis, biological evaluation, and mechanism investigation. PubMed. 2010. Available from: [Link]

-

Ren X, et al. Indomethacin restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of IRF3. Journal of Molecular Cell Biology. 2022. Available from: [Link]

-

U.S. Food & Drug Administration. Indomethacin Capsules, USP 25 mg. Available from: [Link]

-

Li Y, et al. Indometacin inhibits the proliferation and activation of human pancreatic stellate cells through the downregulation of COX-2. PubMed. 2018. Available from: [Link]

-

Gómez-Sintes R, et al. Indomethacin Disrupts Autophagic Flux by Inducing Lysosomal Dysfunction in Gastric Cancer Cells and Increases Their Sensitivity to Cytotoxic Drugs. PMC. 2018. Available from: [Link]

-

Ren X, et al. Indomethacin restrains cytoplasmic nucleic acid-stimulated immune responses by inhibiting the nuclear translocation of IRF3. Journal of Molecular Cell Biology. 2022. Available from: [Link]

-

Prescott LF, et al. The comparative effects of paracetamol and indomethacin on renal function in healthy female volunteers. PubMed. 1990. Available from: [Link]

-

Hirai H, et al. Cutting edge: agonistic effect of indomethacin on a prostaglandin D2 receptor, CRTH2. The Journal of Immunology. 2002. Available from: [Link]

-

Taylor & Francis. Indometacin – Knowledge and References. Available from: [Link]

-

Abadi AH, et al. Discovery of Small Molecule COX-1 and Akt Inhibitors as Anti-NSCLC Agents Endowed with Anti-Inflammatory Action. PMC. 2022. Available from: [Link]

-

Wikipedia. Paracetamol. Available from: [Link]

-

Patel D, et al. Indomethacin. StatPearls - NCBI Bookshelf. 2024. Available from: [Link]

-

Jones A, et al. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. RSC Publishing. 2023. Available from: [Link]

-

Kalgutkar AS, et al. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. PubMed. 2000. Available from: [Link]

-

Lucas S. The Pharmacology of Indomethacin. PubMed. 2016. Available from: [Link]

-

Sung S, et al. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer's Disease. The American Journal of Pathology. 2004. Available from: [Link]

-

Graham GG, et al. Paracetamol (acetaminophen): a familiar drug with an unexplained mechanism of action. PMC. 2013. Available from: [Link]

-

da Silva G, et al. (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. MDPI. 2022. Available from: [Link]

-

Seideman P, et al. Equianalgesic effects of paracetamol and indomethacin in rheumatoid arthritis. PubMed. 1989. Available from: [Link]

-

U.S. Food & Drug Administration. Indomethacin Capsules, USP 25 mg Rx only WARNING. Available from: [Link]

-

Mobasher MA, et al. Signalling pathways involved in paracetamol-induced hepatotoxicity: new insights on the role of protein tyrosine phosphatase 1B. PubMed. 2014. Available from: [Link]

-

He T, et al. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs. PMC. 2004. Available from: [Link]

-

Stremming JE, et al. Is paracetamol as effective as indomethacin or ibuprofen in closing a hemodynamically significant patent ductus arteriosus in preterm infants? Evidence-Based Neonatology. 2018. Available from: [Link]

-

Piguet V, et al. Acetaminophen Reinforces Descending Inhibitory Pain Pathways. ResearchGate. 2008. Available from: [Link]

-

Lehmann JM, et al. Peroxisome Proliferator-activated Receptors and Are Activated by Indomethacin and Other Non-steroidal Anti-inflammatory Drugs. ResearchGate. 1997. Available from: [Link]

-

Lehmann JM, et al. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs. PubMed. 1997. Available from: [Link]

-

Ohashi N, et al. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. 2020. Available from: [Link]

-

Lo Verme J, et al. The Nuclear Receptor Peroxisome Proliferator-Activated Receptor- Mediates the Anti-Inflammatory Actions of Palmitoylethanolamide. ResearchGate. 2005. Available from: [Link]

-

Gentle A, et al. Paracetamol suppresses neutrophilic oxygen radicals through competitive inhibition and scavenging. University of Birmingham's Research Portal. 2023. Available from: [Link]

-

Jones A, et al. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. ResearchGate. 2023. Available from: [Link]

-

El-Mashad AE, et al. Comparison of the efficacy and safety of indomethacin, ibuprofen, and paracetamol in the closure of patent ductus arteriosus in preterm neonates – A randomized controlled trial. ResearchGate. 2017. Available from: [Link]

Sources

- 1. apexbt.com [apexbt.com]

- 2. N-(4-Acetamidophenyl)indomethacin Amide | 261766-23-8 | Benchchem [benchchem.com]

- 3. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. Cutting edge: agonistic effect of indomethacin on a prostaglandin D2 receptor, CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Peroxisome proliferator-activated receptors alpha and gamma are activated by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indomethacin Disrupts Autophagic Flux by Inducing Lysosomal Dysfunction in Gastric Cancer Cells and Increases Their Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

N-(4-Acetamidophenyl)indomethacin Amide literature review

An In-Depth Technical Guide to N-(4-Acetamidophenyl)indomethacin Amide: A Selective COX-2 Inhibitor with a Promising Safety Profile

Introduction: A Strategic Molecular Chimera

N-(4-Acetamidophenyl)indomethacin Amide, a compound at the confluence of strategic drug design and established pharmacology, represents a targeted effort to refine the therapeutic window of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a chemical conjugate of two well-known molecules: indomethacin, a potent but non-selective cyclooxygenase (COX) inhibitor, and paracetamol (acetaminophen), a widely used analgesic and antipyretic.

The primary impetus for the development of this molecule is to mitigate the significant gastrointestinal (GI) toxicity associated with indomethacin.[1][2][3] Indomethacin's powerful anti-inflammatory effects are hampered by its propensity to cause gastric bleeding, erosions, and ulceration, primarily due to its inhibition of the COX-1 enzyme, which is crucial for maintaining the protective mucosal lining of the stomach.[2][4] By chemically modifying the carboxylate group of indomethacin into an amide linked to a paracetamol moiety, researchers aimed to create a novel entity with high affinity for the inducible COX-2 enzyme—the key mediator of inflammation and pain—while largely sparing the constitutive COX-1 enzyme.[4][5] This guide offers a detailed exploration of the synthesis, mechanism of action, and pharmacological profile of N-(4-Acetamidophenyl)indomethacin Amide, providing a comprehensive resource for researchers in drug development and inflammation biology.

Physicochemical Properties

A summary of the key chemical identifiers and properties for N-(4-Acetamidophenyl)indomethacin Amide is provided below.

| Property | Value |

| Chemical Name | N-(4-acetamidophenyl)-1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetamide |

| Synonyms | N-4AIA |

| Molecular Formula | C27H24ClN3O4 |

| Molecular Weight | 490.0 g/mol |

| CAS Number | 261766-23-8 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (≥15 mg/ml) and DMF (≥16 mg/ml) |

(Data sourced from Cayman Chemical and APExBIO).[4][6]

Synthesis and Characterization

The synthesis of N-(4-Acetamidophenyl)indomethacin Amide is a direct and efficient process involving the activation of the carboxylic acid group of indomethacin, followed by amidation with 4'-aminoacetanilide (the amine derivative of paracetamol).

Synthetic Workflow Diagram

Caption: General synthetic route for N-(4-Acetamidophenyl)indomethacin Amide.

Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of indomethacin amides, adapted from established literature.[7][8]

-

Activation of Indomethacin:

-

Dissolve indomethacin (1 equivalent) in anhydrous benzene.

-

Add thionyl chloride (1.2 equivalents) dropwise to the solution at room temperature.

-

Reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude indomethacin acyl chloride intermediate.

-

-

Amide Coupling:

-

Dissolve the crude acyl chloride intermediate in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve 4'-aminoacetanilide (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same solvent.

-

Slowly add the acyl chloride solution to the amine solution at 0°C with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-Acetamidophenyl)indomethacin Amide.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

-

Pharmacological Profile

The defining characteristic of N-(4-Acetamidophenyl)indomethacin Amide is its selective inhibition of the COX-2 enzyme.

Mechanism of Action

Indomethacin, the parent drug, is a non-selective inhibitor of both COX-1 and COX-2.[9] It functions by blocking the cyclooxygenase enzymes from converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11][12] However, the inhibition of COX-1, the isoform responsible for producing cytoprotective prostaglandins in the GI tract, leads to undesirable side effects.[4]

N-(4-Acetamidophenyl)indomethacin Amide achieves its COX-2 selectivity through a clever structural modification. The free carboxylate group of indomethacin is known to form a critical salt bridge with an arginine residue (Arg-120) in the active site of COX-1. By converting this carboxylate into a bulky amide, the molecule's ability to bind effectively to the COX-1 active site is sterically hindered. The COX-2 active site is slightly larger and can accommodate this modified structure, thus conferring selectivity.[5] Kinetic studies have shown that indomethacin amides act as slow, tight-binding inhibitors of COX-2.[5]

Sources

- 1. Anti-inflammatory and gastro sparing activity of some new indomethacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prevention of Indomethacin-Induced Gastric Mucosal Injury in Helicobacter pylori-Negative Healthy Volunteers: A Comparison Study Rebamipide vs Famotidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gastrointestinal safety and therapeutic efficacy of parenterally administered phosphatidylcholine-associated indomethacin in rodent model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) [probes-drugs.org]

- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 11. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution Stability-Indicating HPLC Analysis of N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)

Introduction & Scientific Rationale

The development of selective COX-2 inhibitors has been a pivotal strategy in reducing the gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] N-(4-Acetamidophenyl)indomethacin amide (N-4-AIA) represents a significant structural modification of Indomethacin, where the carboxylic acid moiety is derivatized into a secondary amide using 4-aminoacetanilide.[1]

This structural change serves two pharmacological purposes:

-

Selectivity: It converts the non-selective COX-1/COX-2 inhibitor Indomethacin into a highly selective COX-2 inhibitor (IC50 = 0.12 µM for COX-2 vs >66 µM for COX-1) [1, 2].[1][2]

-

Gastric Safety: By masking the free carboxylic acid, the direct contact irritation on the gastric mucosa is minimized.

Analytical Challenge

The analysis of N-4-AIA presents specific chromatographic challenges distinguishable from standard Indomethacin analysis:

-

Lipophilicity: The conversion of the carboxylic acid to an amide significantly increases the LogP, causing N-4-AIA to retain strongly on C18 stationary phases.[1]

-

Stability Profiling: Unlike ester prodrugs, the amide linkage is chemically robust. Degradation requires harsher conditions, and the method must resolve the parent drug from its hydrolysis products: Indomethacin (acidic, lipophilic) and 4-Aminoacetanilide (basic/neutral, polar).

-

Detection: The molecule possesses dual chromophores (indole and acetanilide moieties), necessitating a detection wavelength that maximizes sensitivity for both the parent and its degradation products.

This protocol details a stability-indicating Reversed-Phase HPLC (RP-HPLC) method designed to separate N-4-AIA from its synthesis precursors and hydrolytic degradants.[1]

Chemical Logic & Degradation Pathway[3]

Understanding the chemistry of the analyte is the foundation of a robust method. N-4-AIA degrades primarily via amide hydrolysis.[1]

Degradation Mechanism

Under stress conditions (strong acid/base + heat) or enzymatic action, the amide bond cleaves.

-

Parent: N-(4-Acetamidophenyl)indomethacin amide (Neutral, High LogP).[1]

-

Product 1: Indomethacin (Weak Acid, pKa ~4.5, Moderate LogP).

-

Product 2: 4-Aminoacetanilide (Basic/Neutral, Low LogP).[1]

Note: 4-Aminoacetanilide is distinct from Paracetamol (4-Hydroxyacetanilide).[1] The method must not confuse these if Paracetamol is used as an internal standard.

Visualization: Degradation Pathway

Figure 1: Hydrolytic degradation pathway of N-4-AIA yielding Indomethacin and 4-Aminoacetanilide.[1]

Experimental Protocol

Equipment & Materials

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/DAD detector.

-

Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

-

Why: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for separating the highly retained amide from the polar amine.

-

-

Reagents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Orthophosphoric Acid (85%), Potassium Dihydrogen Phosphate.

Chromatographic Conditions

This method utilizes a gradient elution to handle the wide polarity span between 4-Aminoacetanilide (early eluting) and N-4-AIA (late eluting).[1]

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM Potassium Phosphate Buffer (pH 3.0) | Acidic pH suppresses Indomethacin ionization (pKa 4.5), improving peak shape and retention. |

| Mobile Phase B | Acetonitrile : Methanol (90:10 v/v) | High elution strength required for the lipophilic amide.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times. |

| Detection | UV @ 254 nm | Isosbestic point approximation; sensitive for both Indole and Benzene rings. |

| Injection Vol | 10 µL | Standard loop size.[1] |

Gradient Program:

-

0.0 min: 70% A / 30% B (Initial hold for polar amine elution)

-

5.0 min: 70% A / 30% B[1]

-

15.0 min: 20% A / 80% B (Linear ramp to elute Indomethacin and N-4-AIA)

-

20.0 min: 20% A / 80% B (Hold to clear column)

-

21.0 min: 70% A / 30% B (Re-equilibration)

-

25.0 min: Stop

Standard Preparation

Caution: N-4-AIA has limited solubility in pure water.[1]

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of N-4-AIA standard into a 10 mL volumetric flask. Dissolve in DMSO or DMF (approx. 1-2 mL), then make up to volume with Methanol.

-

Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:ACN (50:50).

Method Validation (Self-Validating Systems)[1]

A reliable analytical method must be "self-validating," meaning it includes system suitability tests (SST) in every run to ensure data integrity.[1]

System Suitability Parameters

Run the Working Standard 5 times before analyzing samples.

| Parameter | Acceptance Criteria | Scientific Significance |

| RSD of Area | ≤ 2.0% | Confirms injector precision and detector stability. |

| Tailing Factor (T) | 0.9 < T < 1.5 | Ensures no secondary interactions (e.g., silanol activity).[1] |

| Theoretical Plates (N) | > 5000 | Confirms column efficiency.[1] |

| Resolution (Rs) | > 2.0 (between Indomethacin & N-4-AIA) | Critical for stability indicating capability.[1] |

Forced Degradation Protocol (Specificity)

To prove the method is stability-indicating, perform the following stress tests:

-

Acid Hydrolysis: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize.

-

Expected Result: Decrease in N-4-AIA peak; appearance of Indomethacin (RT ~12 min) and 4-Aminoacetanilide (RT ~3-4 min).[1]

-

-

Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1N NaOH. (Amides are sensitive to base).[1] Heat at 60°C for 1 hour. Neutralize.

-

Expected Result: Rapid conversion to Indomethacin.[1]

-

-

Oxidation: Mix 1 mL Stock + 1 mL 3% H2O2.

-

Expected Result: Potential N-oxide formation or indole ring oxidation (minor peaks).[1]

-

Analytical Workflow Visualization

Figure 2: Step-by-step analytical workflow from sample preparation to data generation.

Results Interpretation & Troubleshooting

-

Retention Order:

-

Troubleshooting - Peak Broadening: If the N-4-AIA peak is broad, increase the column temperature to 40°C or increase the Methanol ratio in Mobile Phase B to improve mass transfer kinetics.

-

Troubleshooting - Carryover: Due to the high lipophilicity of the amide, ensure the needle wash solvent contains at least 50% organic solvent (ACN/MeOH).

References

-

Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860-2870.[2]

-

Cayman Chemical. (n.d.).[1] N-(4-acetamidophenyl)-Indomethacin amide Product Information. Cayman Chemical Product Database.

-

Tsvetkova, B., et al. (2012). High performance liquid chromatographic assay of Indomethacin and its related substances. Indian Journal of Pharmaceutical Education and Research.

-

Al-Sawahli, M., et al. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. International Journal of Analytical Chemistry.

Sources

Application Note: In Vivo Pharmacology of N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA)

Executive Summary

This application note details the experimental protocols for evaluating N-(4-Acetamidophenyl)indomethacin Amide (N-4-AIA) , a pharmacological derivative designed to overcome the gastrointestinal (GI) toxicity associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike its parent compound Indomethacin, which is a non-selective COX-1/COX-2 inhibitor known for severe gastric irritation, N-4-AIA exhibits high selectivity for COX-2.

This guide provides researchers with validated workflows for formulation, oral dosing, and efficacy assessment using the Carrageenan-Induced Paw Edema model, alongside a Gastric Ulcerogenicity safety assay.

Scientific Rationale & Mechanism

The "Gastric-Sparing" Design

Indomethacin causes gastric damage through two primary mechanisms:

-

Topical Irritation: The free carboxylic acid group acts as a direct irritant to the mucosal lining.

-

Systemic COX-1 Inhibition: Blockade of COX-1 reduces the synthesis of cytoprotective prostaglandins (PGE2, PGI2) that maintain mucosal blood flow and bicarbonate secretion.

N-4-AIA addresses both issues by converting the carboxylic acid into a neutral amide using 4-acetamidophenol (Paracetamol). This structural modification shifts the pharmacodynamic profile from non-selective inhibition to selective COX-2 inhibition (IC50 = 0.12 µM against COX-2 vs. >66 µM against COX-1), thereby preserving the gastroprotective COX-1 function while maintaining potent anti-inflammatory activity.

Mechanistic Pathway Diagram

Figure 1: Pharmacological design and selectivity profile of N-(4-Acetamidophenyl)indomethacin Amide.

Compound Preparation & Formulation

N-4-AIA is highly lipophilic and practically insoluble in water. Proper vehicle selection is critical for ensuring consistent oral bioavailability.

Materials

-

Active Compound: N-(4-Acetamidophenyl)indomethacin Amide (Purity >98%).

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) sodium salt in distilled water OR 1% Methylcellulose.

-

Surfactant: Tween 80 (Polysorbate 80).

Formulation Protocol (Suspension for Oral Gavage)

Target Concentration: 1 mg/mL (for a 10 mg/kg dose @ 10 mL/kg volume).

-

Weighing: Accurately weigh the required amount of N-4-AIA powder.

-

Wetting: Add Tween 80 (1% of total final volume) directly to the powder. Triturate with a mortar and pestle to wet the hydrophobic crystals.

-

Suspension: Gradually add the 0.5% CMC solution while triturating to form a smooth white suspension.

-

Homogenization: Transfer to a vial and sonicate for 10–15 minutes (water bath sonicator) to break up aggregates.

-

Storage: Prepare fresh daily. Shake vigorously immediately before dosing.

Expert Tip: Avoid using 100% DMSO for oral gavage in ulcerogenicity studies, as DMSO itself can be a mild gastric irritant and confound the safety data.

Protocol A: Anti-Inflammatory Efficacy (Carrageenan-Induced Edema)[1][2][3][4]

This assay measures the acute anti-inflammatory activity of N-4-AIA compared to Indomethacin.

Experimental Design

-

Animals: Male Wistar or Sprague-Dawley rats (180–220 g).

-

Groups (n=6 per group):

-

Vehicle Control: 0.5% CMC (10 mL/kg, p.o.).

-

Positive Control: Indomethacin (5 mg/kg, p.o.).

-

Test Group: N-4-AIA (Equimolar dose to Indomethacin, approx. 7–10 mg/kg, p.o.).

-

Step-by-Step Procedure

-

Baseline Measurement (T0): Mark the right hind paw at the lateral malleolus. Measure the initial paw volume using a digital plethysmometer.

-

Drug Administration: Administer vehicle or drugs via oral gavage.

-

Induction (T+1h): One hour post-dosing, inject 0.1 mL of 1% Carrageenan (lambda type, in saline) into the sub-plantar tissue of the right hind paw.

-

Measurements: Measure paw volume at 1, 3, and 5 hours post-carrageenan injection.

-

Calculation:

Where

Protocol B: Gastric Ulcerogenicity Assessment

This critical safety assay validates the "COX-1 sparing" hypothesis.

Experimental Design

-

Fasting: Animals must be fasted for 24 hours prior to dosing (water ad libitum) to ensure the stomach is empty.

-

Dosing: Single high dose or sub-chronic dosing (3-5 days).

-

Challenge Dose: N-4-AIA (20–30 mg/kg) vs. Indomethacin (20 mg/kg).

-

Step-by-Step Procedure

-

Administration: Administer the test compounds orally.

-

Termination: Euthanize animals 6 hours after the final dose.

-

Dissection: Remove the stomach, open along the greater curvature, and rinse gently with saline.

-

Fixation: Pin the stomach flat on a corkboard and fix with 10% formalin for better visualization.

-

Scoring (Magnifying Glass 10x):

-

0: Normal mucosa.

-

1: Erythema or punctate hemorrhage (<1 mm).

-

2: Small ulcers (1–2 mm).

-

3: Large ulcers (>2 mm) or perforations.

-

-

Ulcer Index (UI): Sum of scores divided by number of animals.

Expected Data Profile

The following table illustrates the typical pharmacological profile expected when comparing N-4-AIA to Indomethacin.

| Parameter | Indomethacin (Parent) | N-4-AIA (Amide) | Interpretation |

| COX-2 IC50 | ~0.60 µM | 0.12 µM | N-4-AIA is more potent against the inflammatory target.[2][3][1] |

| COX-1 IC50 | ~0.02 µM | >66 µM | N-4-AIA spares the cytoprotective enzyme.[2][3] |

| Edema Inhibition | High (>70%) | High (>70%) | Retains therapeutic efficacy. |

| Gastric Ulcer Index | High (Severe Damage) | Low/Negligible | Primary Advantage: Significantly improved safety. |

References

-

Kalgutkar, A. S., Marnett, A. B., Crews, B. C., Remmel, R. P., & Marnett, L. J. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors.[3] Journal of Medicinal Chemistry, 43(15), 2860–2870.[3]

-

Halici, Z., Dengiz, G. O., Odabasoglu, F., Suleyman, H., Cadirci, E., & Halici, M. (2007). Amiodarone has anti-inflammatory and anti-oxidative properties: an experimental study in rats with carrageenan-induced paw edema. European Journal of Pharmacology, 566(1-3), 215–221. (Reference for Edema Protocol).

-

Suleyman, H., Demirezer, L. O., Kuruuzum, A., Banoglu, Z. N., Gocer, F., Ozbakir, G., & Gepdiremen, A. (2004). Antiinflammatory effect of the aqueous extract from Rumex patientia L. roots. Journal of Ethnopharmacology, 95(2-3), 215–218. (Reference for Ulcer Index Scoring).

Sources

Application Notes and Protocols for the Solubilization of N-(4-Acetamidophenyl)indomethacin Amide

Authored by: Senior Application Scientist, Gemini Division

Document ID: AN-2026-01-31-IND-AMD

Abstract

This document provides a comprehensive guide for the dissolution of N-(4-Acetamidophenyl)indomethacin Amide, a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. Given the limited availability of direct solubility data for this specific amide conjugate, this guide synthesizes information on the parent compound, indomethacin, with established principles of medicinal chemistry and laboratory practice for handling poorly water-soluble compounds. The protocols and recommendations herein are designed to provide researchers, scientists, and drug development professionals with a rational, stepwise approach to preparing this compound for a variety of experimental applications.

Introduction and Mechanistic Considerations

N-(4-Acetamidophenyl)indomethacin Amide is a synthetic derivative of indomethacin, created by forming an amide linkage between the carboxylic acid of indomethacin and 4-aminoacetanilide (the active metabolite of acetaminophen). This structural modification significantly alters the physicochemical properties of the parent drug, most notably its solubility profile.

Indomethacin itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it possesses high permeability but low aqueous solubility. The addition of the bulky, largely hydrophobic 4-acetamidophenyl group is anticipated to further decrease its solubility in aqueous media. Therefore, a systematic approach to solvent selection and solution preparation is critical for obtaining reliable and reproducible experimental results.

The primary challenge in dissolving this compound lies in overcoming the strong intermolecular forces within its crystal lattice and establishing favorable interactions with the solvent molecules. This guide will explore the use of organic solvents to create concentrated stock solutions and the subsequent dilution into aqueous buffers for final experimental concentrations, a standard and necessary practice for compounds of this nature.

Physicochemical Properties and Solubility Profile

A precise, experimentally determined solubility profile for N-(4-Acetamidophenyl)indomethacin Amide is not extensively documented in publicly available literature. However, we can infer a likely profile based on the well-characterized properties of indomethacin and the structural contribution of the amide substituent.

| Property | Indomethacin (Parent Compound) | N-(4-Acetamidophenyl)indomethacin Amide (Derivative) | Rationale for Predicted Change |

| Molecular Formula | C₁₉H₁₆ClNO₄ | C₂₇H₂₄ClN₃O₄ | Addition of C₈H₈N₂O moiety. |

| Molecular Weight | 357.79 g/mol | 490.95 g/mol | Increased molecular mass. |

| Aqueous Solubility | ~0.9 µg/mL at pH 7.4 | Predicted to be < 0.9 µg/mL | Increased molecular size and hydrophobicity are expected to decrease aqueous solubility further. |

| pKa | ~4.5 (carboxylic acid) | Not applicable (amide replaces the acidic proton) | The acidic carboxylic acid group is replaced by a neutral amide linkage, removing the potential for pH-dependent solubility enhancement via deprotonation. |

| LogP | ~3.1 | Predicted to be > 3.1 | The addition of an aromatic ring and other nonpolar groups is likely to increase the octanol-water partition coefficient, indicating greater lipophilicity. |

Expert Insight: The replacement of the ionizable carboxylic acid with a neutral amide group is the most significant change. For indomethacin, solubility can be increased at pH values above its pKa. This option is not available for the amide derivative, making the choice of a suitable organic solvent even more critical.

Solvent Selection and Preparation of Stock Solutions

The recommended approach is to prepare a high-concentration stock solution in a water-miscible organic solvent. This stock can then be serially diluted to the final working concentration in the desired aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).

Recommended Solvents:

-

Dimethyl Sulfoxide (DMSO): This is the preferred solvent for creating primary stock solutions of N-(4-Acetamidophenyl)indomethacin Amide. Its strong dipolar, aprotic nature is highly effective at disrupting the crystal lattice of complex organic molecules.

-

N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent polar aprotic solvent for this class of compounds. The choice between DMSO and DMF may depend on the specific downstream application, as DMF can sometimes be more aggressive towards certain plastics or biological preparations.

-

Ethanol (EtOH): While potentially less effective than DMSO or DMF, absolute ethanol can also be used. It is often preferred in experimental systems where even trace amounts of DMSO might have biological effects.

Experimental Workflow for Solvent Selection:

Figure 1. Decision workflow for selecting a primary organic solvent for N-(4-Acetamidophenyl)indomethacin Amide.

Detailed Experimental Protocols

Trustworthiness Note: These protocols include self-validating steps, such as visual inspection for precipitation, to ensure the integrity of the prepared solutions. Always use high-purity, anhydrous-grade solvents to prevent hydrolysis and improve solubility.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

-

Pre-Weigh Compound: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene) on a calibrated analytical balance. Carefully weigh out 4.91 mg of N-(4-Acetamidophenyl)indomethacin Amide (MW: 490.95 g/mol ).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

-

Solubilization: Vortex the tube vigorously for 1-2 minutes. If particles are still visible, use a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied for short periods (5-10 minutes) to aid dissolution.

-

Visual Inspection: Once dissolved, the solution should be clear and free of any visible precipitate. Hold the tube against a light source to confirm.

-

Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Critical Consideration: The final concentration of the organic solvent in the aqueous medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts in biological assays.

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Pre-warm Medium: Warm the desired volume of cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

-

Serial Dilution (Recommended):

-

Step A (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This creates a 1:100 dilution, resulting in a 100 µM solution in a medium containing 1% DMSO. Vortex gently immediately after adding the stock.

-

Step B (Final Dilution, if needed): If a lower DMSO concentration is required, this 100 µM solution can be further diluted. For example, a 1:10 dilution into the final assay volume will yield a 10 µM working concentration with a final DMSO concentration of 0.1%.

-

-

Direct Dilution (for 10 µM working concentration):

-

Add 1 µL of the 10 mM stock solution directly to 999 µL of pre-warmed medium.

-

Causality: It is crucial to add the small volume of the DMSO stock to the large volume of aqueous medium while vortexing or stirring. This rapid dispersion helps prevent the compound from precipitating out of solution as it crosses the solubility barrier.

-

-